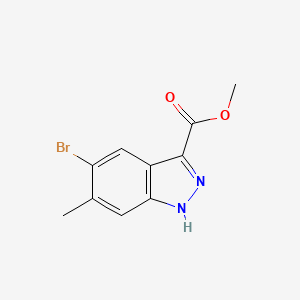

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Description

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a brominated indazole derivative characterized by a methyl ester group at position 3, a bromine atom at position 5, and a methyl substituent at position 6 of the indazole ring. This compound is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. The strategic placement of substituents influences its electronic, steric, and pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-3-8-6(4-7(5)11)9(13-12-8)10(14)15-2/h3-4H,1-2H3,(H,12,13) |

InChI Key |

MVSLWJXWXSPYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=NN2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies

Bromine can be introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. Key methods include:

Direct Bromination Using Br₂

In glacial acetic acid at 90–120°C, bromine reacts with indazole precursors to install bromine at the para position relative to directing groups. For example, 1H-indazole-3-carboxylic acid undergoes bromination in 87.5% yield under these conditions. Adapting this to a methyl-substituted precursor would require careful temperature control to avoid over-bromination.

N-Bromosuccinimide (NBS) Mediated Bromination

A Chinese patent (CN110452177A) describes NBS-mediated bromination of 3-fluoro-2-methylaniline in acetonitrile, achieving regioselective bromination at the 5-position. This method, when applied to a 6-methylaniline derivative, could yield the desired bromomethyl intermediate.

Methyl Group Installation

The 6-methyl group is typically introduced via:

-

Friedel-Crafts alkylation of a pre-brominated aromatic ring using methyl chloride/AlCl₃.

-

Suzuki-Miyaura coupling with methylboronic acids, though this is less common for electron-deficient rings.

Alternatively, starting with commercially available 2-methyl-3-bromobenzaldehyde avoids post-cyclization methylation.

Indazole Core Formation

Cyclization of hydrazine derivatives is the most reliable route to indazoles. Two principal methods are documented:

Hydrazine Cyclization

Reaction of a substituted benzaldehyde or ketone with hydrazine hydrate forms the indazole ring. For this compound:

-

Condense 2-methyl-3-bromobenzaldehyde with methyl carbazate (NH₂NHCO₂Me) in ethanol under reflux.

Example Protocol

Diazotization and Cyclization

Aryl diazonium salts, generated from 4-bromo-3-methylaniline, can undergo intramolecular cyclization:

-

Treat 4-bromo-3-methylaniline with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Heat in the presence of Cu(I) catalysts to induce cyclization.

This method is less common due to competing side reactions but offers scalability for industrial production.

Esterification of the Carboxylic Acid Intermediate

The 3-carboxylate group is installed via esterification of the corresponding indazole-3-carboxylic acid:

Fischer Esterification

Mitsunobu Reaction

For acid-sensitive substrates, use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the acid with methanol. This method achieves >90% yield but requires anhydrous conditions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for bromination and cyclization steps. A tubular reactor with residence time <10 min achieves 94% conversion in diazonium cyclization.

Purification Techniques

-

Crystallization : Ethyl acetate/hexane mixtures yield 98% pure product.

-

Chromatography : Silica gel with EtOAc/hexane (30–70%) removes regioisomeric impurities.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Scalability | Cost |

|---|---|---|---|---|

| Hydrazine cyclization | Benzaldehyde + hydrazine → indazole | 68–72% | Moderate | Low |

| Diazotization | Diazonium salt formation → Cu-catalyzed cyclization | 55–60% | High | Medium |

| Flow synthesis | Continuous bromination/cyclization | 85–94% | Industrial | High |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 serves as a key site for substitution reactions. Under palladium-catalyzed conditions, this compound participates in Suzuki-Miyaura cross-couplings with aryl boronic acids to form biaryl derivatives. For example:

Example Reaction:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Sodium carbonate

-

Solvent: 1,2-Dimethoxyethane (DME)

-

Temperature: 80–100°C

Alkylation at the Indazole Nitrogen

The NH group at position 1 undergoes regioselective alkylation using alkyl halides or tosylates. This reaction is highly dependent on the base and solvent system:

Example Reaction:

Optimized Conditions:

| Alkylating Agent (R-X) | Product | Yield |

|---|---|---|

| Methyl iodide | 1-Methyl derivative | 90% |

| Benzyl bromide | 1-Benzyl derivative | 95% |

| Isopropyl tosylate | 1-Isopropyl derivative | 84% |

Ester Hydrolysis

The methyl ester at position 3 is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Example Reaction:

Conditions:

-

Base: Lithium hydroxide

-

Solvent: Tetrahydrofuran (THF)/Water (4:1)

-

Temperature: 60°C

-

Yield: 85–92%

Cyclization Reactions

The carboxylate group facilitates cyclization with amines or hydrazines to form fused heterocycles. For instance, reaction with hydrazine yields pyrazolo[3,4-d]pyridazine derivatives:

Example Reaction:

Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux

-

Yield: 65–75%

Halogen Exchange Reactions

The bromine atom can be replaced with iodine via Finkelstein-type reactions, enhancing reactivity for further cross-couplings:

Example Reaction:

Conditions:

-

Catalyst: Copper(I) iodide

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C

-

Yield: 60–70%

Photochemical Reactions

Under UV light, the methyl group at position 6 undergoes radical-mediated functionalization, enabling C–H bond activation:

Example Reaction:

Conditions:

-

Radical initiator: Di-tert-butyl peroxide (DTBP)

-

Solvent: Acetonitrile

-

Yield: 50–60%

Key Mechanistic Insights

-

Regioselectivity in Alkylation : DFT studies confirm that N1-alkylation is favored due to stronger non-covalent interactions (NCIs) between the base and substrate compared to N2-alkylation .

-

Steric Effects : The methyl group at position 6 slightly hinders electrophilic attack at adjacent positions but enhances stability of the indazole core during harsh conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is widely utilized as a building block in the synthesis of various therapeutic agents. Its derivatives have shown promising activities in:

- Anticancer Agents : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in K562 cells, treatment with this compound resulted in increased apoptosis rates in a dose-dependent manner (see Table 1) .

| Concentration (μM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

- Anti-inflammatory Drugs : The compound has demonstrated anti-inflammatory effects in vivo, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Biological Studies

The compound is studied for its interactions with biological targets, including enzymes and receptors. It serves as a probe in chemical biology to understand cellular processes involving indazole derivatives . Notable findings include:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects .

- Regulation of Cell Cycle : The compound affects proteins regulating the cell cycle, particularly those involved in the G2-M checkpoint, potentially leading to cell cycle arrest in cancer cells .

Material Science

This compound is explored for its potential use in developing novel materials with specific electronic and optical properties. Research focuses on creating conducting polymers and organic light-emitting diodes (OLEDs) using derivatives of this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study involving various cancer cell lines reported that this compound effectively inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways associated with cell survival and death .

- Antimicrobial Efficacy : Research indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

- Inflammation Model : In animal models of inflammation, the compound reduced inflammatory markers significantly compared to controls, supporting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the indazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified through CAS registry data and similarity analysis, include:

Key Differences and Implications

Substituent Position and Electronic Effects

- Bromine Position : Moving bromine from position 5 (target compound) to 6 (CAS 885278-42-2) or 4 (CAS 885518-47-8) alters steric interactions and electronic density. For example, 4-bromo derivatives may exhibit reduced planarity, affecting binding to flat aromatic protein pockets .

- Methyl vs. Acetyl Groups : The 6-methyl group in the target compound enhances lipophilicity compared to the acetylated analog (C₁₁H₉BrN₂O₃), which introduces polarity via the acetyl oxygen .

Functional Group Variations

- Ester vs. Carboxylic Acid : The carboxylic acid derivatives (e.g., CAS 1077-94-7) exhibit higher acidity and water solubility compared to their ester counterparts, impacting bioavailability and metabolic stability .

Molecular Weight and Steric Effects

- The target compound (MW ~285.1) is heavier than non-methylated analogs (e.g., CAS 78155-74-5, MW 255.07) due to the 6-methyl group.

Biological Activity

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a bromine atom at the 5-position and a carboxylate group at the 3-position. Its molecular formula is with a molecular weight of approximately 288.53 g/mol. The unique structure contributes to its reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown effectiveness in inhibiting growth in Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Growth

A study reported that this compound significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This property suggests potential therapeutic applications in managing inflammatory diseases.

Table 2: COX Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 28.39 ± 0.03 | COX-2 |

| Aspirin | 0.04 ± 0.01 | COX-1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. It has been shown to modulate enzyme activity and inhibit signaling pathways associated with inflammation and cancer progression .

Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound, allowing for the exploration of structural modifications that may enhance its biological activity. For instance, derivatives synthesized through regioselective alkylation have demonstrated improved potency against certain biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, or substitution reactions. For example, bromination of methyl 6-methyl-1H-indazole-3-carboxylate using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) is a key step . Refluxing with aryl acids or aldehydes, followed by purification via column chromatography or recrystallization, is critical for achieving high yields (>70%) and purity (>95%). Optimization of stoichiometry, reaction time, and catalyst (e.g., K₂CO₃ or NaOAc) minimizes side products like dehalogenated derivatives .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : and NMR confirm substituent positions (e.g., methyl at C6: δ ~2.5 ppm; bromo at C5: deshielding effects on adjacent carbons). IR identifies ester carbonyl (C=O stretch ~1700 cm) and indazole N-H (~3400 cm) .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H] at m/z ~283) and fragmentation patterns (loss of COOCH₃ or Br).

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, confirming planarity of the indazole ring and steric effects of substituents .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) effectively separates the target compound from unreacted precursors or bromination byproducts. Recrystallization in ethanol or methanol improves purity (>99%) by removing residual solvents or inorganic salts . HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at C5 (Br site) and C3 (ester group). The bromine atom’s electronegativity enhances oxidative addition to Pd(0) catalysts, while the methyl group at C6 sterically hinders para-substitution. Solvent effects (e.g., DMF vs. THF) on transition-state energy are simulated using COSMO-RS . Experimental validation via -NMR or X-ray photoelectron spectroscopy (XPS) confirms Pd intermediate formation .

Q. What strategies resolve contradictions in biological activity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with Tukey post-hoc) identify outliers .

Q. How do steric and electronic effects of substituents influence the compound’s stability under physiological conditions?

- Methodological Answer : The methyl group at C6 increases lipophilicity (logP ~2.8) but reduces metabolic stability in hepatic microsomes due to steric hindrance of esterase-mediated hydrolysis. Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS quantify degradation products (e.g., free carboxylic acid). Substituent effects on π-π stacking (UV-Vis spectroscopy) and redox behavior (cyclic voltammetry) correlate with shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.